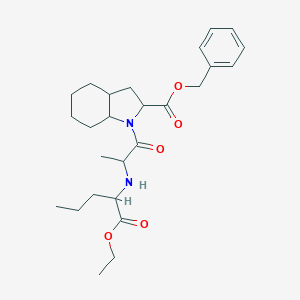

Perindopril Benzyl Ester

概要

説明

Perindopril Benzyl Ester is a derivative of Perindopril . It has a molecular formula of C26H38N2O5 and a molecular weight of 458.59 . It is supplied with detailed characterization data compliant with regulatory guidelines .

Synthesis Analysis

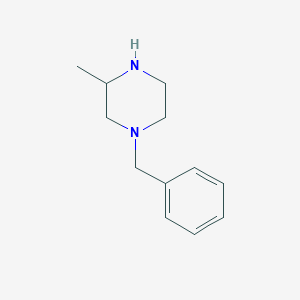

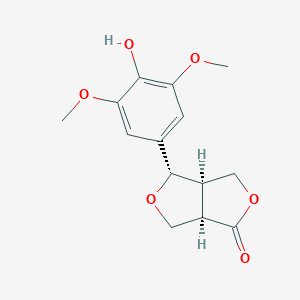

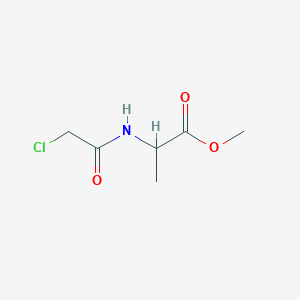

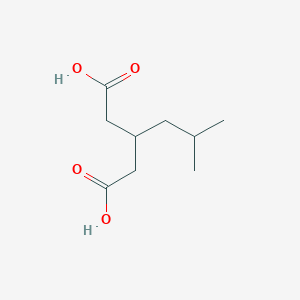

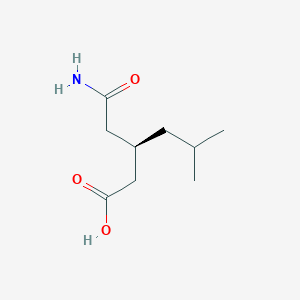

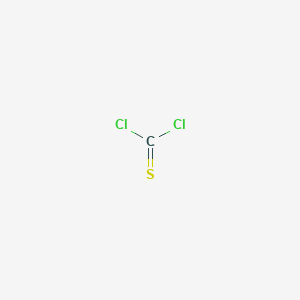

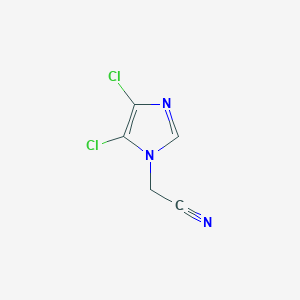

The industrial synthesis of Perindopril involves the reaction of benzyl hexahydroindole carboxylic ester with a protected amino acid halide in S configuration in the presence of a base . This forms a (S) N-substituted hexahydroindole, which is then reacted with ethyl 2-oxopentanoate under pressure of hydrogen in the presence of palladium on charcoal to form Perindopril .Molecular Structure Analysis

The molecular structure of this compound is derived from its parent compound, Perindopril . The molecular formula is C26H38N2O5 .Chemical Reactions Analysis

Esters, like this compound, typically undergo reactions where the alkoxy (OR′) group is replaced by another group . One such reaction is hydrolysis, which is catalyzed by either an acid or a base . In esterification reactions, an alcohol and a carboxylic acid react in the presence of an acid catalyst, such as concentrated sulfuric acid .Physical And Chemical Properties Analysis

Esters are derived from carboxylic acids, where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . The physical differences between different esters are due to differences in melting points of the mixture of esters they contain .科学的研究の応用

Cardiovascular Disease Prevention

Perindopril, a prodrug ester of perindoprilat and an ACE inhibitor, has shown significant efficacy in preventing cardiovascular events in various patient populations. Large-scale trials like the EUROPA trial have demonstrated its role in reducing cardiovascular disease in patients with vascular diseases, including stable coronary artery disease (CAD), whether or not they are hypertensive (Curran, McCormack, & Simpson, 2006), (Zaiem & Zannad, 2008).

Impact on Hypertension

Perindopril effectively lowers systolic and diastolic blood pressure in hypertensive patients. Its ability to improve vascular abnormalities associated with hypertension, like arterial stiffness and left ventricular hypertrophy, is well documented (Hurst & Jarvis, 2001), (Sica, 2001).

Duchenne Muscular Dystrophy (DMD) Treatment

Perindopril has been studied for its effects on cardiac function in patients with Duchenne muscular dystrophy (DMD), showing potential in delaying the onset and progression of left ventricular dysfunction in children with DMD (Duboc et al., 2005).

Pharmacokinetic Analysis

Studies have utilized methods like microcalorimetry and high-pressure liquid chromatography (HPLC) for the characterization of Perindopril Erbumine (PER) in aqueous solutions. These methods have provided insights into the degradation kinetics and thermodynamic parameters of Perindopril (Simoncic et al., 2008).

Neuroprotection in Alzheimer's Disease

Perindopril has shown promise in improving learning and memory functions in mouse models of Alzheimer's disease. Its effects on inhibiting apoptosis in the hippocampus suggest a potential mechanism for cognitive improvement in such conditions (Yang et al., 2014).

作用機序

Perindopril, the parent compound of Perindopril Benzyl Ester, acts as a competitive inhibitor of ACE . It prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, resulting in lower levels of angiotensin II. This, in turn, causes an increase in plasma renin activity and a reduction in aldosterone secretion .

Safety and Hazards

将来の方向性

Perindopril, the parent compound of Perindopril Benzyl Ester, has been studied in a variety of patient populations, ranging from those with hypertension to more advanced-stage cardiovascular disease . Large morbidity–mortality trials have shown that antihypertensive treatment with perindopril reduces and prevents cardiovascular disease in a large range of patients with vascular diseases . This suggests that this compound may also have potential applications in the treatment of cardiovascular diseases in the future.

Relevant papers on this compound include studies on the specific properties and effect of Perindopril in controlling the Renin–Angiotensin System , and the safety and efficacy of Perindopril in the management of hypertension . These papers provide valuable insights into the potential applications and benefits of this compound.

特性

IUPAC Name |

benzyl 1-[2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N2O5/c1-4-11-21(25(30)32-5-2)27-18(3)24(29)28-22-15-10-9-14-20(22)16-23(28)26(31)33-17-19-12-7-6-8-13-19/h6-8,12-13,18,20-23,27H,4-5,9-11,14-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAYHAPFFQRGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60554973 | |

| Record name | Benzyl 1-{2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl}octahydro-1H-indole-2-carboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122454-52-8 | |

| Record name | Benzyl 1-{2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl}octahydro-1H-indole-2-carboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

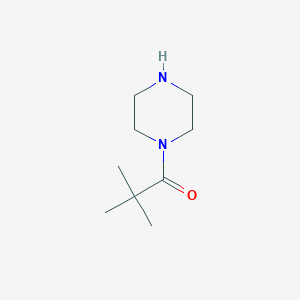

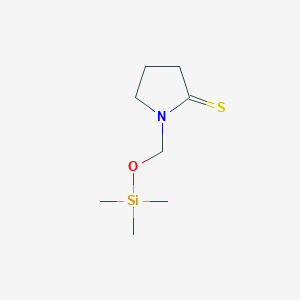

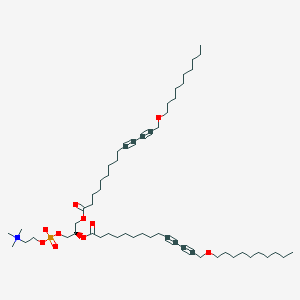

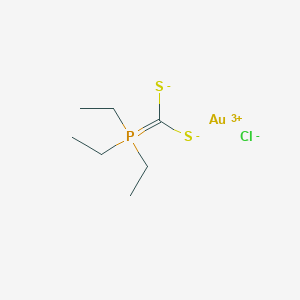

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。